

Spectroscopic Properties of S-[2-(4-Pyridyl)ethyl]-L-cysteine: A Technical Guide

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Compound of Interest

Compound Name: S-[2-(4-Pyridyl)ethyl]-L-cysteine

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Abstract

S-[2-(4-Pyridyl)ethyl]-L-cysteine (SPEC), a derivative of the amino acid L-cysteine, serves as a critical tool in proteomics and protein chemistry. Its primary application lies in the alkylation of free sulfhydryl groups of cysteine residues within proteins and peptides. This modification is instrumental for accurate protein sequencing, particularly in Edman degradation, and for the stable quantification of cysteine and cystine content. The introduction of the pyridylethyl group provides a unique chromophore for UV detection and a distinct mass signature for mass spectrometry, facilitating the analysis of cysteine-containing peptides. This guide provides an in-depth overview of the spectroscopic properties of SPEC, detailed experimental protocols for its characterization, and a workflow for its application in protein analysis.

Physicochemical Properties

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a stable derivative formed by the reaction of L-cysteine with 4-vinylpyridine.^[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₀ H ₁₄ N ₂ O ₂ S | [2][3] |
| Molecular Weight | 226.30 g/mol | [2][3] |
| Exact Mass | 226.07759887 Da | [2] |
| Melting Point | 212-214 °C (decomposes) | [4] |
| CAS Number | 28809-04-3 | [3] |

Spectroscopic Data

The following sections detail the key spectroscopic data for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**, essential for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of SPEC. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom. While specific literature data for the isolated compound is not readily available, typical chemical shifts can be inferred from the analysis of pyridylethyl-cysteine derivatives.[5]

Table 1: Predicted ¹H NMR Spectroscopic Data for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|-------------------------|--------------|---------------------------|
| H-α (Cysteine) | ~3.8 - 4.2 | dd | ~5, ~8 |
| H-β (Cysteine) | ~2.9 - 3.2 | m | |
| S-CH ₂ | ~2.8 - 3.0 | t | ~7 |
| Py-CH ₂ | ~2.9 - 3.1 | t | ~7 |
| Py-H (ortho to N) | ~8.4 - 8.6 | d | ~6 |
| Py-H (meta to N) | ~7.2 - 7.4 | d | ~6 |

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

| Carbon | Chemical Shift (δ , ppm) |
|------------------------|----------------------------------|
| C=O (Carboxyl) | ~170 - 175 |
| C- α (Cysteine) | ~53 - 56 |
| C- β (Cysteine) | ~33 - 36 |
| S-CH ₂ | ~30 - 33 |
| Py-CH ₂ | ~35 - 38 |
| Py-C (ortho to N) | ~149 - 152 |
| Py-C (meta to N) | ~123 - 126 |
| Py-C (para to ethyl) | ~145 - 148 |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and determining the fragmentation pattern of SPEC. The pyridylethyl group provides a unique mass signature that is valuable in identifying modified peptides.^[6]

Table 3: Mass Spectrometric Data for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

| Parameter | Value |
|---------------------------------|--|
| Ionization Mode | Electrospray Ionization (ESI) |
| [M+H] ⁺ (calculated) | 227.0852 |
| Key Fragments (m/z) | Fragments corresponding to the loss of the carboxyl group, the amino group, and cleavage of the thioether bond are expected. |

UV-Visible (UV-Vis) Spectroscopy

The pyridine ring in SPEC acts as a chromophore, allowing for its detection and quantification using UV-Vis spectroscopy. This property is particularly useful for monitoring the derivatization of cysteine residues in proteins.[6]

Table 4: UV-Visible Spectroscopic Data for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

| Parameter | Value |
|-----------------------------------|---|
| Solvent | Phosphate Buffer (pH 7.0) |
| λ_{max} | ~254 - 260 nm |
| Molar Absorptivity (ϵ) | Dependent on pH and solvent conditions. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 5: Key Infrared Absorption Bands for **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

| Wavenumber (cm^{-1}) | Assignment |
|---------------------------------|---|
| ~3000 - 3300 | O-H stretch (carboxyl), N-H stretch (amino) |
| ~2900 - 3000 | C-H stretch (aliphatic) |
| ~1700 - 1730 | C=O stretch (carboxyl) |
| ~1590 - 1610 | C=C and C=N stretch (pyridine ring) |
| ~1400 - 1500 | C-H bend |
| ~1000 - 1200 | C-N stretch |
| ~600 - 700 | C-S stretch |

Experimental Protocols

Synthesis and Purification of **S-[2-(4-Pyridyl)ethyl]-L-cysteine**

This protocol is based on the well-established reaction of L-cysteine with 4-vinylpyridine.^[1]

- **Dissolution:** Dissolve L-cysteine in a suitable aqueous buffer, such as 0.1 M Tris-HCl, pH 7.5.
- **Reaction:** Add a slight molar excess of 4-vinylpyridine to the L-cysteine solution.
- **Incubation:** Stir the reaction mixture at room temperature for 90-120 minutes in the dark to prevent photo-oxidation.^[1]
- **Purification:** The product can be purified by recrystallization or by using ion-exchange chromatography.
- **Verification:** Confirm the identity and purity of the product using NMR, MS, and HPLC.

NMR Spectroscopy Protocol

- **Sample Preparation:** Dissolve 5-10 mg of purified SPEC in a suitable deuterated solvent, such as D₂O or DMSO-d₆.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.^[7]
- **¹H NMR Acquisition:** Use a standard pulse program to acquire the ¹H spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
- **¹³C NMR Acquisition:** Use a proton-decoupled pulse program to acquire the ¹³C spectrum. Set the spectral width to cover the expected chemical shift range (e.g., 0-180 ppm).
- **Data Processing:** Process the raw data (Fourier transformation, phase correction, and baseline correction). Reference the spectra to an internal standard (e.g., DSS in D₂O or TMS in DMSO-d₆).

Mass Spectrometry Protocol

- **Sample Preparation:** Prepare a dilute solution of SPEC (e.g., 10 µM) in a suitable solvent for electrospray ionization, such as 50:50 acetonitrile:water with 0.1% formic acid.

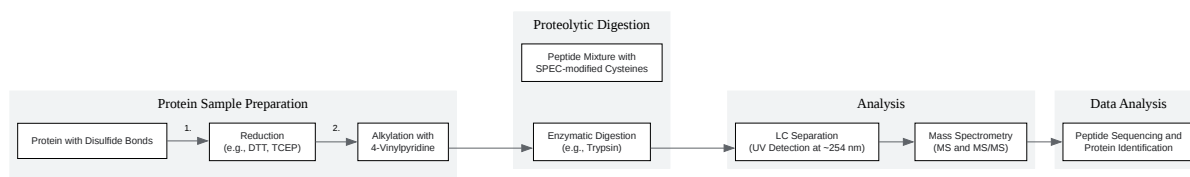
- Instrumentation: Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.[8]
- MS Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).
- MS/MS Acquisition: Select the $[M+H]^+$ ion for fragmentation using collision-induced dissociation (CID) to obtain the tandem mass spectrum.
- Data Analysis: Analyze the spectra to determine the accurate mass of the parent ion and identify the major fragment ions.

UV-Visible Spectroscopy Protocol

- Sample Preparation: Prepare a series of standard solutions of SPEC in a quartz cuvette using a suitable buffer (e.g., phosphate buffer, pH 7.0).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Spectrum Acquisition: Scan the absorbance of the sample from 200 to 400 nm, using the buffer as a blank.[9]
- Data Analysis: Determine the wavelength of maximum absorbance (λ_{max}). For quantitative analysis, create a calibration curve by plotting absorbance at λ_{max} against the concentration of the standard solutions.

Application in Protein Analysis: A Workflow

S-[2-(4-Pyridyl)ethyl]-L-cysteine is a cornerstone reagent for the analysis of cysteine-containing proteins. The following diagram illustrates a typical experimental workflow.



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Caption: Workflow for the analysis of cysteine-containing proteins using **S-[2-(4-Pyridyl)ethyl]-L-cysteine**.

This workflow begins with the reduction of disulfide bonds in the protein, followed by the alkylation of the resulting free cysteine thiols with 4-vinylpyridine to form stable SPEC residues. The modified protein is then digested into smaller peptides, which are separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS). The UV absorbance of the pyridylethyl group aids in the detection of modified peptides during LC, and the unique mass of SPEC facilitates their identification by MS. This process allows for the unambiguous identification and sequencing of cysteine-containing peptides, providing valuable insights into protein structure and function.

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